(S)-(-)-4-tert-Butyl-2-oxazolidinone

Catalog No.
S1898966
CAS No.
54705-42-9
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-4-tert-Butyl-2-oxazolidinone

CAS Number

54705-42-9

Product Name

(S)-(-)-4-tert-Butyl-2-oxazolidinone

IUPAC Name

(4S)-4-tert-butyl-1,3-oxazolidin-2-one

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1

InChI Key

WKUHGFGTMLOSKM-RXMQYKEDSA-N

SMILES

CC(C)(C)C1COC(=O)N1

Canonical SMILES

CC(C)(C)C1COC(=O)N1

Isomeric SMILES

CC(C)(C)[C@H]1COC(=O)N1

The exact mass of the compound (S)-(-)-4-tert-Butyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-4-tert-Butyl-2-oxazolidinone (CAS: 54705-42-9) is a premium chiral auxiliary derived from tert-leucine, widely utilized in asymmetric synthesis for highly stereoselective carbon-carbon and carbon-heteroatom bond formations. Its defining procurement value lies in the extreme steric bulk of the C4 tert-butyl group, which provides significantly greater facial shielding of intermediate enolates compared to standard benzyl or isopropyl derivatives [1]. This maximized steric hindrance is critical for enforcing rigid chelated transition states in aldol additions, alkylations, and Diels-Alder cycloadditions, ensuring predictable and exceptionally high diastereoselectivity. Consequently, it is prioritized in complex active pharmaceutical ingredient (API) synthesis and natural product total synthesis where downstream chromatographic separation of diastereomers is unfeasible or economically prohibitive [2].

Substituting the tert-butyl variant with more common and less expensive analogs, such as (S)-4-benzyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone, often leads to process failures in sterically demanding transformations. The smaller effective radii of the benzyl and isopropyl groups fail to provide adequate facial discrimination during the approach of bulky electrophiles, resulting in degraded diastereomeric ratios (dr) [1]. This loss of selectivity necessitates intensive, yield-depleting chromatographic purifications to isolate the desired epimer, negating any upfront material cost savings. Furthermore, in reactions like 1,4-conjugate additions or specialized cycloadditions, the lack of sufficient steric bulk can result in completely inseparable diastereomeric mixtures, halting the synthetic pipeline entirely [2].

Superior Diastereoselectivity in 1,4-Conjugate Additions

In the synthesis of complex SH2 domain inhibitors, the choice of Evans auxiliary dictates the success of the 1,4-addition with vinylmagnesium bromide. Utilizing (S)-4-phenyl-2-oxazolidinone yielded an inseparable diastereomeric mixture with a poor dr of 3:1. In direct contrast, switching to (S)-4-tert-butyl-2-oxazolidinone dramatically improved facial discrimination, delivering the desired product with a highly favorable dr of 100:6 [1].

Evidence DimensionDiastereomeric ratio (dr) in 1,4-addition
Target Compound Datadr = 100:6
Comparator Or Baseline(S)-4-phenyl-2-oxazolidinone (dr = 3:1, inseparable)
Quantified Difference>5-fold improvement in diastereoselectivity and enabling of product isolation
Conditions1,4-addition with vinylmagnesium bromide under PhSCu conditions

For procurement and scale-up, achieving a separable and highly enriched diastereomeric mixture prevents catastrophic yield losses during downstream purification.

Near-Perfect Facial Shielding in Diels-Alder Cycloadditions

The steric bulk of the tert-butyl group provides unparalleled stereocontrol in Lewis acid-catalyzed Diels-Alder reactions. When utilized as a chiral auxiliary on crotonates for Et2AlCl-catalyzed cycloadditions with isoprene, the (S)-4-tert-butyl-2-oxazolidinone derivative achieved a diastereoselection (>100 ds) that was beyond the limits of NMR detection [1]. This represents the highest degree of diastereoselection among standard oxazolidinone auxiliaries.

Evidence DimensionDiastereoselection (ds)
Target Compound Data>100 ds (beyond detection limits)
Comparator Or BaselineStandard chiral auxiliaries (lower, detectable epimer formation)
Quantified DifferenceElimination of detectable minor diastereomer
ConditionsEt2AlCl-catalyzed Diels-Alder cycloaddition with isoprene

Eliminating the formation of the minor epimer entirely bypasses the need for complex separation steps, streamlining the processability of the resulting cycloadducts.

High-Yield Cleavage Processability Despite Extreme Steric Bulk

A common procurement concern with highly hindered auxiliaries is the difficulty of their downstream removal. However, quantitative process data demonstrates that the (S)-4-tert-butyl-2-oxazolidinone moiety can be cleaved efficiently without inducing epimerization. Using standard Evans regioselective hydrolysis conditions (LiOH and H2O2), the auxiliary was removed to yield the desired free acid in 95% yield (based on 81% conversion) at room temperature [1].

Evidence DimensionCleavage yield and epimerization
Target Compound Data95% yield of free acid, no epimerization
Comparator Or BaselineProcessability baseline (expectation of hindered cleavage)
Quantified DifferenceHigh efficiency maintained despite maximum steric bulk
Conditions4 equiv H2O2, 2 equiv LiOH, room temperature

It proves to process chemists that they can select this auxiliary for maximum stereocontrol without sacrificing downstream cleavage yields or requiring harsh, degrading deprotection conditions.

Synthesis of Highly Hindered Quaternary Stereocenters

Due to its extreme facial shielding capabilities, this compound is the optimal auxiliary choice for asymmetric alkylations and aldol reactions that form congested quaternary carbon centers, where benzyl or isopropyl analogs fail to provide adequate dr [1].

Late-Stage Asymmetric Cycloadditions in API Manufacturing

In the synthesis of complex pharmaceutical intermediates requiring Diels-Alder cycloadditions, the tert-butyl auxiliary ensures near-perfect diastereoselection (>100 ds), eliminating the need for costly and wasteful chromatographic separation of epimers [2].

Crystallization-Driven Purification Workflows

Because the tert-butyl group imparts high crystallinity to many of its adducts, it is highly recommended for process-scale workflows where the minor diastereomer must be purged via simple recrystallization rather than column chromatography[1].

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(S)-(-)-4-tert-Butyl-2-oxazolidinone

Dates

Last modified: 08-16-2023

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